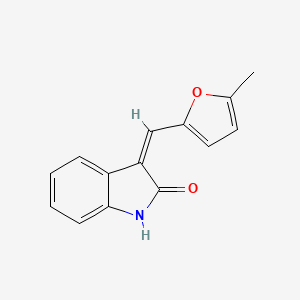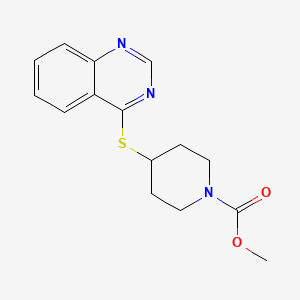
Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate is a synthetic organic compound that features a quinazoline moiety linked to a piperidine ring via a thioether bond. This compound is of interest due to its potential pharmacological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties. The quinazoline scaffold is a well-known pharmacophore in medicinal chemistry, contributing to the compound’s biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate typically involves the following steps:
Formation of Quinazoline Intermediate: The quinazoline moiety can be synthesized through the cyclization of 2-aminobenzamide with appropriate aldehydes or ketones.
Thioether Formation: The quinazoline intermediate is then reacted with a thiol derivative to form the thioether linkage.
Piperidine Carboxylate Formation: The final step involves the reaction of the thioether-linked quinazoline with methyl piperidine-1-carboxylate under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of microwave-assisted synthesis, metal-catalyzed reactions, or phase-transfer catalysis to enhance yield and reduce reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring or the quinazoline moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline or piperidine derivatives.
Applications De Recherche Scientifique
Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its role in modulating biological pathways, particularly those involved in cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancer, bacterial infections, and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.
Mécanisme D'action
The mechanism of action of Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways, such as tyrosine kinases or G-protein-coupled receptors.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and inflammation, thereby exerting its pharmacological effects.
Comparaison Avec Des Composés Similaires
Quinazoline Derivatives: Compounds like Erlotinib and Gefitinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Piperidine Derivatives: Compounds such as Piperidine-4-carboxylate derivatives, which have various pharmacological activities.
Uniqueness: Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate is unique due to its combined quinazoline and piperidine moieties linked via a thioether bond, which may confer distinct biological activities compared to other quinazoline or piperidine derivatives.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
325145-99-1 |
|---|---|
Formule moléculaire |
C15H17N3O2S |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
methyl 4-quinazolin-4-ylsulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H17N3O2S/c1-20-15(19)18-8-6-11(7-9-18)21-14-12-4-2-3-5-13(12)16-10-17-14/h2-5,10-11H,6-9H2,1H3 |
Clé InChI |
BPNSIOLKDUUSLA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1CCC(CC1)SC2=NC=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



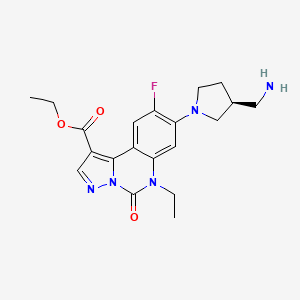
![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid](/img/structure/B15074060.png)

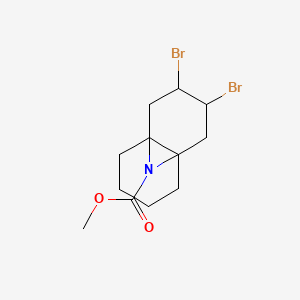
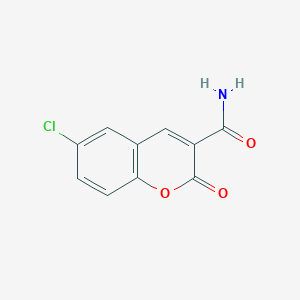

![3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B15074105.png)


![[[1-(Phenylselanyl)cyclohexyl]selanyl]benzene](/img/structure/B15074135.png)
![4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride](/img/structure/B15074137.png)
![tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B15074142.png)
